

Comparative Proteomics of P110-Treated vs. Control Cells: A Guide for Researchers

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Compound of Interest				
Compound Name:	TP-110			
Cat. No.:	B612070	Get Quote		

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteome in response to treatment with the mitochondrial fission inhibitor, P110, versus untreated control cells. This document synthesizes experimental data to offer insights into the molecular mechanisms affected by P110 and provides detailed experimental protocols for reproducibility.

The peptide P110 is a selective inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1), two key proteins involved in the process of mitochondrial fission.[1] [2] By disrupting this interaction, P110 effectively reduces excessive mitochondrial fragmentation, a cellular event implicated in various pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[1][2][3] Treatment with P110 has been shown to be neuroprotective, decrease the production of reactive oxygen species (ROS), and improve overall cell viability under stress conditions.[1][2] This guide explores the proteomic consequences of P110 treatment, offering a molecular snapshot of its cellular impact.

Quantitative Proteomic Data Summary

While comprehensive, large-scale quantitative proteomics studies specifically on P110-treated cells are not yet widely available in published literature, we can infer the expected proteomic changes based on its known mechanism of action and studies on other Drp1 inhibitors, such as Mdivi-1, and Drp1 knockdown experiments. The following table represents a summary of expected differentially expressed proteins in P110-treated cells compared to control cells,







categorized by their primary biological function. This illustrative data is compiled from functional studies and transcriptomic analyses of mitochondrial fission inhibition.



Protein Category	Representative Proteins	Expected Fold Change (P110 vs. Control)	Putative Biological Role
Mitochondrial Dynamics & Morphology	Mitofusin-1 (MFN1), Mitofusin-2 (MFN2), Optic atrophy 1 (OPA1)	Î	Promoters of mitochondrial fusion, leading to elongated mitochondrial networks.
Dynamin-related protein 1 (Drp1), Fission 1 (Fis1)	1	Key mediators of mitochondrial fission.	
Oxidative Stress Response	Superoxide dismutase 2 (SOD2), Catalase (CAT), Glutathione peroxidase 1 (GPX1)	1	Enzymes involved in detoxifying reactive oxygen species.
Apoptosis Regulation	Bcl-2, Bcl-xL	1	Anti-apoptotic proteins that promote cell survival.
Bax, Bak	1	Pro-apoptotic proteins that trigger cell death.	
Electron Transport Chain & Oxidative Phosphorylation	NDUFV1 (Complex I), SDHA (Complex II), UQCRFS1 (Complex III), COX4I1 (Complex IV), ATP5F1A (ATP Synthase)	Î	Subunits of the electron transport chain complexes, indicating enhanced mitochondrial respiration and ATP production.[4][5]
Neuronal Health & Synaptic Function (in neuronal cells)	Brain-derived neurotrophic factor (BDNF), Synaptophysin (SYP), Postsynaptic density protein 95 (PSD-95)	↑	Proteins crucial for neuronal survival, synaptogenesis, and synaptic plasticity.



Cell Cycle Regulation
(in cancer cells)

Cyclin B1, CDK1, Ki67

Cyclin B1, CDK1, Ki67

suggesting an antiproliferative effect.[6]

Signaling Pathways and Experimental Workflow

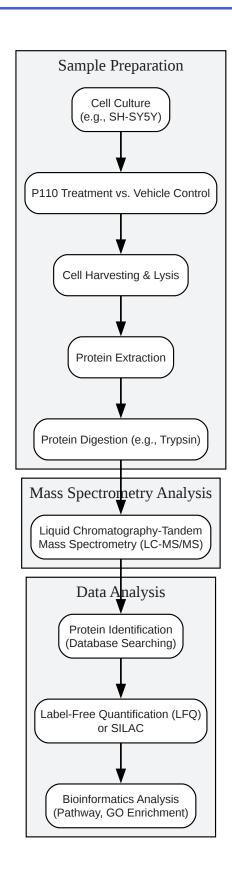
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.



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Caption: Signaling pathway of P110 in inhibiting mitochondrial fission.





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References

- 1. Quantitative proteomic analysis reveals novel mitochondrial targets of estrogen deficiency in the aged female rat heart PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. SILAC-based phosphoproteomics reveals an inhibitory role of KSR1 in p53 transcriptional activity via modulation of DBC1 PubMed [pubmed.ncbi.nlm.nih.gov]
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